molecular formula C9H22N2 B13637997 N'-Ethyl-2,2,N,N-tetramethyl-propane-1,3-diamine

N'-Ethyl-2,2,N,N-tetramethyl-propane-1,3-diamine

Cat. No.: B13637997
M. Wt: 158.28 g/mol
InChI Key: UXLYJNNOJICPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n1-Ethyl-n3,n3,2,2-tetramethylpropane-1,3-diamine is a chemical compound with the molecular formula C9H22N2. It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with ethyl and tetramethyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1-Ethyl-n3,n3,2,2-tetramethylpropane-1,3-diamine typically involves the alkylation of propane-1,3-diamine with ethyl and methyl groups. One common method is the reaction of propane-1,3-diamine with ethyl iodide and methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods

In industrial settings, the production of n1-Ethyl-n3,n3,2,2-tetramethylpropane-1,3-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

n1-Ethyl-n3,n3,2,2-tetramethylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

n1-Ethyl-n3,n3,2,2-tetramethylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of n1-Ethyl-n3,n3,2,2-tetramethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethyl-1,3-propanediamine: A similar compound with tetramethyl substitution but without the ethyl group.

    1,3-Bis(dimethylamino)propane: Another related compound with dimethylamino groups.

Uniqueness

n1-Ethyl-n3,n3,2,2-tetramethylpropane-1,3-diamine is unique due to the presence of both ethyl and tetramethyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

N'-ethyl-N,N,2,2-tetramethylpropane-1,3-diamine

InChI

InChI=1S/C9H22N2/c1-6-10-7-9(2,3)8-11(4)5/h10H,6-8H2,1-5H3

InChI Key

UXLYJNNOJICPKK-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C)(C)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.